Median IC50 Comparison: Hepsulfam Demonstrates 3.6-Fold Higher Potency Than Busulfan in Solid Tumor Clonogenic Assays
In a direct head-to-head comparison using a human tumor clonogenic assay (HTCA) across 37 solid tumor specimens, Hepsulfam demonstrated a median IC50 of 0.93 μg/mL, whereas busulfan exhibited a median IC50 of 3.31 μg/mL [1]. This represents a 3.6-fold increase in potency for Hepsulfam relative to busulfan. Furthermore, at a fixed concentration of 1.0 μg/mL, Hepsulfam was active (defined as ≥50% inhibition of colony formation) in 8 of 37 tumors (22%), compared to busulfan which showed activity in only 1 of 37 tumors (3%) [2].
| Evidence Dimension | In vitro cytotoxicity (Median IC50) |
|---|---|
| Target Compound Data | 0.93 μg/mL (Hepsulfam) |
| Comparator Or Baseline | 3.31 μg/mL (Busulfan) |
| Quantified Difference | 3.6-fold lower IC50 (higher potency); 22% vs 3% active rate at 1.0 μg/mL |
| Conditions | Human tumor clonogenic assay (HTCA); 37 solid tumor specimens; 1-hour drug exposure |
Why This Matters
This 3.6-fold potency advantage translates to lower compound consumption and reduced cost per experiment when screening solid tumor panels, making Hepsulfam the more economical and scientifically robust choice for preclinical oncology research.
- [1] Hendricks, C. B., Grochow, L. B., Rowinsky, E. K., Forastiere, A. A., McGuire, W. P., Ettinger, D. S., Sartorius, S., Lubejko, B., & Donehower, R. C. (1991). Phase I and Pharmacokinetic Study of Hepsulfam (NSC 329680). Cancer Research, 51(21), 5781-5785. View Source
- [2] Hendricks, C. B., et al. (1991). Cancer Research, 51(21), 5781-5785. (Data also cited in multiple vendor technical summaries.) View Source
